4-Methyl-3-(pentyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(pentyloxy)benzoic acid is an organic compound belonging to the class of benzoic acids. It features a benzene ring substituted with a methyl group at the 4-position and a pentyloxy group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzoic acid and pentyloxy derivatives.
Reaction Steps: The pentyloxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of pentyloxy is substituted onto the benzene ring.
Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 4-Methyl-3-(pentyloxy)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-3-(pentyloxy)benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Methyl-4-(pentyloxy)benzoic Acid: Similar structure with the positions of the methyl and pentyloxy groups reversed.
4-Methyl-3-(butyloxy)benzoic Acid: Similar structure with a shorter pentyloxy group replaced by a butyloxy group.
Uniqueness: 4-Methyl-3-(pentyloxy)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pentyloxy group at the 3-position provides distinct properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and versatile reactivity make it a valuable compound in research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-methyl-3-pentoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-8-16-12-9-11(13(14)15)7-6-10(12)2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKMMAFZDLLMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.